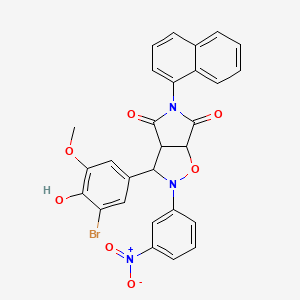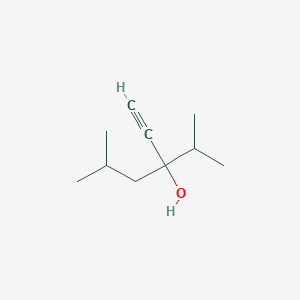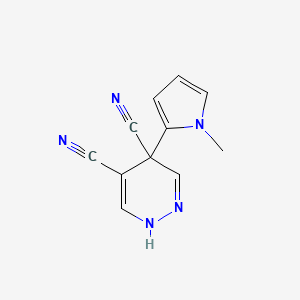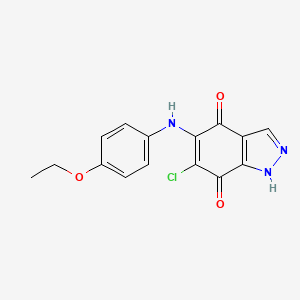
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione is a chemical compound with a complex structure that includes a hydroxy group, a dimethyl group, and a tetrahydroanthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione typically involves multiple steps, including the formation of the anthracene core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as anthracene derivatives, followed by reactions like Friedel-Crafts acylation, reduction, and hydroxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a diketone, while reduction of the carbonyl groups may produce diols.
科学的研究の応用
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione include:
- 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
- 2-Naphthaleneethanol, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-β-methylene
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential applications. Its tetrahydroanthracene core and the presence of both hydroxy and dimethyl groups make it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
915093-41-3 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
4-hydroxy-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,2-dione |
InChI |
InChI=1S/C16H16O3/c1-16(2)5-3-4-9-6-10-11(7-12(9)16)15(19)14(18)8-13(10)17/h6-8,17H,3-5H2,1-2H3 |
InChIキー |
DYHNREDRNSCHCF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C(=O)C=C3O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)







![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)

